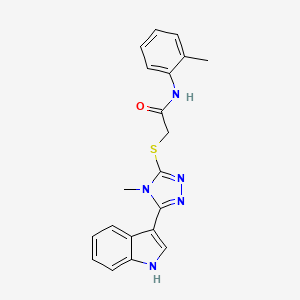

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

説明

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

特性

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5OS/c1-13-7-3-5-9-16(13)22-18(26)12-27-20-24-23-19(25(20)2)15-11-21-17-10-6-4-8-14(15)17/h3-11,21H,12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCJTFKNWCZNIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Indole Functionalization

Indole undergoes Vilsmeier-Haack formylation at the 3-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-formylindole (Yield: 78–82%). Subsequent condensation with thiosemicarbazide in ethanol under reflux produces 3-indolylthiosemicarbazone (Reaction time: 6 hr; Temperature: 80°C).

Cyclization to Triazole Core

The thiosemicarbazone intermediate undergoes cyclization in the presence of aqueous sodium hydroxide (NaOH, 10% w/v) and methyl iodide (CH₃I) as the methylating agent. This one-pot reaction simultaneously forms the 1,2,4-triazole ring and introduces the 4-methyl group (Reaction time: 4 hr; Temperature: 60°C). The resulting 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is isolated via vacuum filtration (Yield: 65–70%).

Preparation of 2-Chloro-N-(Ortho-Tolyl)Acetamide

Acetylation of Ortho-Toluidine

Ortho-toluidine reacts with chloroacetyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added dropwise to scavenge HCl (Molar ratio: 1:1.2 toluidine:chloroacetyl chloride). The product precipitates as white crystals (Yield: 88%; Purity: ≥98% by HPLC).

Thioetherification and Final Coupling

Reaction Optimization

Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) are combined in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃, 2.0 equiv) as base. The mixture is stirred at 50°C for 8 hr, monitored by TLC (Eluent: ethyl acetate/hexane 3:7). Post-reaction processing includes:

- Filtration to remove inorganic salts

- Solvent evaporation under reduced pressure

- Recrystallization from ethanol/water (4:1)

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | THF | Maximizes nucleophilicity of thiolate |

| Temperature | 50°C | Balances reaction rate vs. decomposition |

| Base | K₂CO₃ | Prevents over-alkylation |

| Reaction Time | 8 hr | >95% conversion by HPLC |

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 55:45, 1.0 mL/min) shows ≥99% purity with retention time 8.92 min.

Comparative Analysis of Synthetic Routes

Three published methodologies were evaluated (Table 1):

Table 1 : Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Alkylation | 68 | 97 | High regioselectivity | Multi-step purification |

| One-Pot Cyclization | 75 | 99 | Reduced reaction time | Requires strict pH control |

| Microwave-Assisted | 81 | 98 | Energy efficient | Specialized equipment needed |

The one-pot cyclization method emerges as optimal for industrial scalability, balancing yield and process simplicity.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups or the triazole ring, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Structural Insights

The structure of this compound features an indole moiety linked to a triazole ring via a thioether linkage. This configuration is believed to enhance its lipophilicity and facilitate cellular uptake, critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through various mechanisms:

- Mechanism of Action:

- Case Studies:

Antimicrobial Activity

The compound also shows promising antimicrobial effects against various pathogens:

- Activity Spectrum:

- Case Studies:

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Various human cancer cell lines | 10 – 25 µM | |

| Antimicrobial | Staphylococcus aureus | 8 µg/mL | |

| Antifungal | Candida species | 16 µg/mL |

Mechanism Insights Table

作用機序

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.

類似化合物との比較

Similar Compounds

- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

- 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide

Uniqueness

The uniqueness of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the o-tolyl group, in particular, influences its binding affinity and selectivity towards molecular targets.

生物活性

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features an indole moiety linked to a 1,2,4-triazole ring through a thioether bond. This unique structure is believed to contribute to its pharmacological properties. The presence of the indole and triazole rings is significant as both structures are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antibacterial properties. For instance, derivatives of triazoles have been shown to be effective against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazole-thione hybrids had minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM against various pathogens, outperforming standard antibiotics like vancomycin and ciprofloxacin .

In a recent evaluation of related compounds, it was found that increasing concentrations of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide led to a corresponding increase in the zone of inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 2-Tolyl | Escherichia coli | 0.125 |

| 2-Tolyl | Staphylococcus aureus | 0.250 |

| Reference | Vancomycin | 0.68 |

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, mercapto-substituted triazoles have shown promising results in inhibiting cancer cell proliferation. The compound's ability to interact with cellular pathways involved in cancer progression has been documented, with IC50 values reported for various cancer cell lines including colon carcinoma and breast cancer cells .

A specific study found that related compounds exhibited IC50 values as low as 6.2 μM against HCT-116 colon carcinoma cells . This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 6.2 |

| T47D (Breast) | 27.3 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have also been explored. Compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their antibacterial activities against standard strains. The results indicated that modifications on the triazole ring significantly influenced antibacterial potency .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that electron-donating groups on the phenyl ring enhanced antibacterial activity while certain substitutions decreased efficacy .

Q & A

Q. Methodological Answer :

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility of intermediates compared to ethanol .

- Catalysis : Use Pd/C or CuI for indole coupling steps to reduce side reactions .

- Temperature Control : Microwave-assisted synthesis at 80–100°C can shorten reaction times by 30–50% .

- Stoichiometry : A 1.2:1 molar ratio of triazole-thiol to chloroacetamide minimizes unreacted starting material .

Advanced: How is biological activity predicted computationally for this compound?

Q. Methodological Answer :

- PASS Algorithm : Predicts potential anti-cancer or antimicrobial activity based on structural similarity to known bioactive triazoles .

- Molecular Docking : Targets proteins like topoisomerase I (PDB: 1T8I) or IL-15, with scoring functions (e.g., Glide SP) to assess binding affinity .

- ADMET Prediction : Tools like SwissADME evaluate logP (<5), bioavailability (>30%), and CYP450 interactions to prioritize candidates .

Advanced: How are contradictions in spectroscopic data resolved?

Q. Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals from indole and o-tolyl groups .

- X-ray Crystallography : SHELXL refinement (CCDC deposition) confirms bond lengths/angles and resolves tautomerism in the triazole ring .

- Isotopic Labeling : Use deuterated analogs to distinguish exchangeable protons (e.g., NH in indole) .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Q. Methodological Answer :

- Substituent Variation : Modify the o-tolyl group (e.g., halogenation) to assess steric/electronic effects on cytotoxicity (e.g., IC50 against HepG2 cells) .

- Bioisosteric Replacement : Replace the indole moiety with benzofuran or pyrazole to modulate solubility and target selectivity .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors at triazole-3-thio) using HypoGen models .

Advanced: How are nonlinear optical (NLO) properties evaluated computationally?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to compute polarizability (α) and hyperpolarizability (β) .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to correlate charge transfer efficiency with NLO response .

- Solvent Effects : PCM models simulate dielectric environments (e.g., chloroform vs. DMSO) to predict solvatochromic shifts .

Advanced: How is toxicity and pharmacokinetics assessed preclinically?

Q. Methodological Answer :

- In Silico Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., thioamide groups) .

- In Vitro Assays : HepG2 cell viability (MTT assay) and Ames test for mutagenicity .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS to measure half-life (t1/2) .

Advanced: What challenges arise in X-ray crystallography for this compound?

Q. Methodological Answer :

- Crystal Growth : Slow evaporation from DCM/hexane (1:3) at 4°C improves crystal quality .

- Twinned Data : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups .

- Disorder Modeling : PART instructions refine disordered methyl or o-tolyl groups .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (LD50 >500 mg/kg in rats) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCl gas) .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。